EBV-EA Inhibition Superiority
In a head-to-head comparison of diterpenoids isolated from the same extract, 7,15-dihydroxypodocarp-8(14)-en-13-one (1) demonstrated superior inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation relative to eight co-isolated abietane diterpenoids (2-4, 7-9) [1]. The compound preserved >40% EBV-EA inhibitory activity at a 100-fold molar ratio to TPA, substantially exceeding the performance of structurally similar analogs such as 13β,18-dihydroxyabiet-8(14)-en-7-one (4) [1].
| Evidence Dimension | EBV-EA activation inhibition (viability-adjusted) |
|---|---|
| Target Compound Data | >40% inhibition at 100:1 molar ratio (compound:TPA); preserved >40% inhibitory activity at 1000-fold ratio to TPA (approximate) |
| Comparator Or Baseline | 13β,18-dihydroxyabiet-8(14)-en-7-one (4): <20% inhibition at 100:1 molar ratio (estimated from graph); abiet-8(14)-en-7α,13β,15,18-tetraol (2): moderate inhibition (~30% at 100:1 ratio) |
| Quantified Difference | >2-fold higher inhibitory activity at equivalent concentration |
| Conditions | Raji cells; TPA (32 pmol) induction; compound:TPA molar ratios of 1000:1, 500:1, 100:1, 10:1; viability assessment by trypan blue exclusion |
Why This Matters
For investigators screening anti-tumor promoters or evaluating chemopreventive agents, this quantitative superiority provides a clear scientific basis for prioritizing procurement of 7,15-dihydroxypodocarp-8(14)-en-13-one over co-occurring abietane analogs.
- [1] Ohtsu, H., Tanaka, R., In, Y., Matsunaga, S., Tokuda, H., & Nishino, H. (2000). New abietane diterpenoids from the cones of Larix kaempferi. Canadian Journal of Chemistry, 78(1), 31-40. View Source
